molecular formula C11H16ClNO B170857 3-(Benzyloxy)pyrrolidine hydrochloride CAS No. 127342-06-7

3-(Benzyloxy)pyrrolidine hydrochloride

Cat. No. B170857
CAS RN: 127342-06-7
M. Wt: 213.7 g/mol
InChI Key: HIPRPABXTKKPPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Benzyloxy)pyrrolidine derivatives has been explored in various contexts. For instance, a series of 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives were synthesized as potential herbicides, with some showing excellent herbicidal activities . Another study reported the synthesis of a penta-substituted pyrrole derivative, which was achieved through a one-pot four-component coupling reaction . Additionally, a key synthetic intermediate for the preparation of octahydro-1H-benzo[f]pyrrolo[3,2,1-ij]quinolines was synthesized using chiral auxiliary trans-2,5-bis(methoxymethoxymethyl)pyrrolidine .

Molecular Structure Analysis

Structural characterization of related compounds has been performed using various spectroscopic techniques. For example, the structure of a new pyrrole derivative was confirmed by 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction . Similarly, the structure of 2-amino-3-benzyloxy pyridinium perchlorate was determined by single-crystal X-ray diffraction, revealing a centrosymmetric monoclinic system . The molecular structure of a novel pyrrolidene dione derivative was also confirmed by X-ray crystal structure determination .

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives has been investigated in various chemical reactions. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and other reagents led to the formation of different fused pyridine systems . Chromones with electron-withdrawing substituents underwent [3+2] cycloadditions with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines and related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives have been characterized through various studies. The vibrational studies and electrical properties of 2-amino-3-benzyloxy pyridinium perchlorate were investigated using infrared and Raman spectroscopy, as well as thermogravimetric analysis and impedance analysis . The corrosion inhibition of a pyrrole derivative on steel surfaces was studied electrochemically, demonstrating the compound's potential as a corrosion inhibitor .

Scientific Research Applications

  • Synthesis of Pyrrolizidine Alkaloids : A method for synthesizing pyrrolizidine derivatives using an intramolecular hydroaminomethylation protocol under microwave dielectric heating is reported. This method has been applied to create natural alkaloids like hyacinthacine A2 and lentiginosine analogues (Petricci et al., 2022).

  • Chiral Building Blocks : The asymmetric 1,3-dipolar cycloaddition of chiral azomethine ylides to 3-benzyloxy-substituted alkenoylcamphorsultams leads to the creation of trans-3,4-disubstituted pyrrolidines. These compounds can act as chiral building blocks for synthesizing enantiopure bioactive pyrrolidines (Karlsson & Högberg, 2001).

  • Synthesis of 3-Borylated Pyrrolidines : A scalable and efficient process for preparing 3-borylated pyrrolidines via 1,3-dipolar cycloaddition of in situ generated N-benzyl azomethine ylide is developed. This process is significant for expanding the synthetic and medicinal chemist's toolbox (Liashuk et al., 2022).

  • Synthesis of Enantioselective Pyrrolidine Derivatives : Research has developed a new enantio- and diastereoselective approach to pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold. This approach is useful for creating products with two biologically relevant heterocyclic moieties and three adjacent stereogenic centers (Kowalczyk, Wojciechowski, & Albrecht, 2016).

  • Synthesis of Pyrrolidine Analogues of N-Acetylneuraminic Acid : The synthesis of pyrrolidine derivatives from the methyl ester of Neu2en5Ac is reported. These derivatives are potential inhibitors of Vibrio cholerae sialidase (Czollner, Kuszmann, & Vasella, 1990).

Safety and Hazards

When handling this compound, it is advised to wash face, hands, and any exposed skin thoroughly. It should not be eaten, drunk, or smoked when using this product. It should be used only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. Keep away from heat/sparks/open flames/hot surfaces .

Future Directions

Pyrrolidine derivatives, including “3-(Benzyloxy)pyrrolidine Hydrochloride”, have shown promise in various areas of pharmacotherapy . They have been recognized for their promising biological effects and could be some of the best sources of pharmacologically active lead compounds .

properties

IUPAC Name

3-phenylmethoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11;/h1-5,11-12H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPRPABXTKKPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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